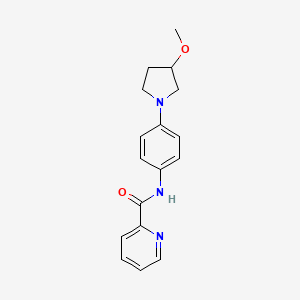

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide

Description

N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)picolinamide is a picolinamide derivative featuring a substituted phenyl ring with a 3-methoxypyrrolidin-1-yl group at the para position. This compound is structurally characterized by its picolinamide backbone (a pyridine-2-carboxamide moiety) linked to a phenyl ring modified with a pyrrolidine-based substituent.

Properties

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-22-15-9-11-20(12-15)14-7-5-13(6-8-14)19-17(21)16-4-2-3-10-18-16/h2-8,10,15H,9,11-12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXYRHONPBMANQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide typically involves the reaction of 3-methoxypyrrolidine with 4-bromoaniline, followed by the coupling of the resulting intermediate with picolinic acid. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

1.1. Picolinamide Core Formation

The picolinamide moiety is typically synthesized via coupling reactions between picolinic acid derivatives and aryl amines. For example:

-

Reaction : Coupling of picolinic acid chloride with 4-(3-methoxypyrrolidin-1-yl)aniline in the presence of a base (e.g., NaHCO₃ or Et₃N) under anhydrous conditions .

-

Conditions : Solvents such as CH₃CN or DCM at 80–130°C for 12–24 hours .

Reactivity of the Amide Bond

The picolinamide group participates in hydrolysis, reduction, and cross-coupling reactions:

2.1. Hydrolysis

-

Reaction : Acid- or base-catalyzed cleavage of the amide bond to yield picolinic acid and 4-(3-methoxypyrrolidin-1-yl)aniline.

-

Conditions : 6 M HCl at 100°C for 6 hours (acidic) or NaOH/EtOH under reflux (basic) .

-

Kinetics : Hydrolysis rates depend on steric hindrance from the pyrrolidine group .

2.2. Reduction

-

Reaction : Conversion of the amide to a methyleneamine using LiAlH₄ or BH₃·THF.

-

Example : Reduction of N-aryl picolinamides to N-aryl-2-picolylamines with BH₃·THF in THF at 0°C to room temperature .

3.1. Methoxy Group Demethylation

The 3-methoxy substituent on the pyrrolidine ring can be deprotected to a hydroxyl group:

-

Reaction : Treatment with BBr₃ in DCM at −78°C to room temperature .

-

Application : Generates a hydroxyl group for further derivatization (e.g., phosphorylation or glycosylation) .

3.2. Aryl Ring Functionalization

Electrophilic aromatic substitution (EAS) on the phenyl ring is feasible:

Metal-Catalyzed Cross-Coupling

The aryl amine or halide intermediates enable coupling reactions:

4.1. Suzuki-Miyaura Coupling

-

Substrate : 4-Bromo- N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide.

-

Scope : Compatible with aryl boronic acids for biaryl synthesis .

4.2. Buchwald-Hartwig Amination

-

Reaction : Coupling of bromopicolinamide with secondary amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos .

Biological Activity and SAR Insights

While not a direct study on N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide, SAR data from related pyridine- and pyrrolidine-carboxamides suggest:

-

The 3-methoxypyrrolidine group enhances metabolic stability and solubility compared to unmethylated analogs .

-

The picolinamide core is critical for target binding (e.g., kinase or receptor inhibition) .

Table 1 : Comparative Reactivity of Analogous Compounds

Stability and Degradation

Scientific Research Applications

Enzyme Inhibition

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide has been investigated for its role as an inhibitor of specific enzymes. One notable application is its potential as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipid mediators known as N-acylethanolamines (NAEs). Research indicates that compounds with similar structures can effectively inhibit NAPE-PLD activity, which may provide insights into their roles in various physiological processes, including emotional behavior modulation in animal models .

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development targeting various diseases. For example, its ability to interact with biological targets such as enzymes or receptors may lead to therapeutic candidates for conditions like cancer or neurological disorders. The mechanism of action is hypothesized to involve hydrogen bonding and hydrophobic interactions, which are critical for binding to target proteins .

Case Study 1: Inhibition of NAPE-PLD

In a study focusing on NAPE-PLD inhibitors, this compound was evaluated alongside other compounds for its potency and selectivity. The findings revealed that this compound exhibited significant inhibitory activity against NAPE-PLD, with a pIC50 value indicating nanomolar potency. This positions it as a valuable tool for studying the biological functions of NAEs in cellular and animal models .

Case Study 2: Structure–Activity Relationship Studies

A comprehensive structure–activity relationship (SAR) study highlighted how modifications to the molecular structure of related compounds can enhance their inhibitory potency. By optimizing substituents on the pyrrolidine ring and evaluating their effects on enzyme activity, researchers identified key structural elements that contribute to increased efficacy. This approach underscores the importance of molecular design in developing effective inhibitors .

Data Tables

| Compound | Target Enzyme | pIC50 Value | Biological Activity |

|---|---|---|---|

| This compound | NAPE-PLD | 7.14 ± 0.04 | Inhibitor of NAEs biosynthesis |

| LEI-401 | NAPE-PLD | 7.14 ± 0.04 | Modulates emotional behavior in mice |

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide with key analogs in terms of structural features, pharmacological activity, synthetic routes, and physicochemical properties.

Structural Comparison

Key Observations :

- Aromatic Extensions : Naphthyl-substituted picolinamides (e.g., ) exhibit bulkier aromatic systems, which may influence pharmacokinetic properties like solubility and blood-brain barrier (BBB) penetration .

Pharmacological Activity

Key Observations :

- The 3-methoxypyrrolidine group may confer selectivity for specific kinase isoforms due to its stereoelectronic properties, though direct evidence is lacking in the provided data.

- Adamantane-containing analogs () demonstrate potent inhibition of HIF-1α, a critical target in cancer and ischemic diseases.

Key Observations :

- Palladium-catalyzed methods () are favored for aryl-aryl bond formation, while carbodiimide-based couplings (e.g., HATU, EDC) are common for amide bond formation .

Physicochemical Properties

Key Observations :

- The 3-methoxypyrrolidine group likely improves solubility compared to adamantane-based analogs but may reduce membrane permeability due to increased polarity.

Key Observations :

- Adamantane-containing compounds () show favorable safety profiles, while CNS-targeted picolinamides () may require modifications to reduce nonspecific binding.

Biological Activity

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various biological targets. It may interact with enzymes or receptors, modulating their activity and leading to various pharmacological effects. The exact molecular pathways involved can vary depending on the specific application, but it is often explored for its potential therapeutic properties, including:

- Anti-inflammatory effects

- Anticancer activities

- Neuromodulatory effects

Structure-Activity Relationship (SAR)

SAR studies are crucial for understanding how modifications to the compound's structure affect its biological activity. Research indicates that the presence of the methoxy group on the pyrrolidine ring significantly influences both the reactivity and biological efficacy of the compound.

Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(1H-pyrazol-1-yl)phenyl)picolinamide | Pyrazole ring instead of pyrrolidine | Anticancer properties |

| N-(4-(4-methylpiperazin-1-yl)phenyl)picolinamide | Piperazine ring | Antidepressant effects |

| N-(4-(3-aminomethylphenyl)piperidin-1-yl)picolinamide | Piperidine ring | Analgesic properties |

The unique structural attributes of this compound contribute to its distinct pharmacological profile compared to these related compounds.

Biological Activity Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Cancer Research : Investigations into its anticancer properties have shown that it can inhibit tumor growth in vitro, particularly against breast cancer cell lines such as MDA-MB-231 and HeLa cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Neurological Applications : The compound has been studied for its effects on neuroinflammation and neuroprotection. It may modulate pathways involved in neurodegenerative diseases by influencing lipid signaling pathways .

- Enzyme Inhibition : As a potential inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), it has been shown to decrease levels of bioactive lipids involved in pain and inflammation, suggesting a role in pain management therapies .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

- Study 1 : A preclinical trial demonstrated significant tumor reduction in xenograft models when treated with the compound, indicating strong anticancer potential.

- Study 2 : In a model of neuroinflammation, administration of the compound resulted in reduced markers of inflammation and improved behavioral outcomes in mice subjected to stress-induced models.

Q & A

Q. What are the established synthetic routes for N-(4-(3-methoxypyrrolidin-1-yl)phenyl)picolinamide?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. A typical protocol involves:

- Reagents : Pd(OAc)₂ as a catalyst, AgOAc as an additive, and aryl halides (e.g., 3-iodoanisole) as coupling partners.

- Conditions : Reactions are conducted at 140°C for 24 hours under inert atmosphere .

- Purification : Column chromatography is used to isolate the product, yielding white or light-colored powders with reported efficiencies up to 99% .

- Key Steps : Amide coupling between pyrrolidine derivatives and picolinoyl chloride is critical, often requiring Boc protection/deprotection strategies to enhance regioselectivity .

Q. How is the compound characterized to confirm its structural integrity?

- Spectroscopic Methods :

- ¹H/¹³C NMR : Used to verify aromatic proton environments, methoxy group signals (δ ~3.3–3.8 ppm), and amide carbonyl resonances (δ ~165–170 ppm) .

- FT-IR : Confirms C=O stretching (~1640–1680 cm⁻¹) and N–H bending (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in coupling steps?

- Catalyst Screening : Test Pd(OAc)₂ vs. Pd(dba)₂, as ligand-free systems may reduce side reactions .

- Additives : AgOAc enhances electrophilicity of aryl halides, but substituting with CsOAc or K₂CO₃ can modulate reactivity in polar solvents (e.g., tert-amyl alcohol) .

- Temperature Gradients : Lower temperatures (e.g., 100°C) may improve selectivity for sterically hindered substrates, albeit with longer reaction times .

Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data?

- Dynamic Effects in NMR : Rotameric equilibria of the pyrrolidine ring or amide bond can split signals. Variable-temperature NMR (e.g., 25°C to −40°C) stabilizes conformers for clearer assignments .

- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict chemical shifts and vibrational frequencies to cross-validate experimental data .

Q. How are structure-activity relationships (SAR) developed for analogs of this compound?

- Scaffold Modification : Introduce substituents at the 3-methoxy position (e.g., halogen, CF₃) to assess electronic effects on biological activity .

- Biological Assays : Evaluate mitochondrial complex III inhibition (IC₅₀) or mGlu4 receptor modulation via high-throughput screening .

- Computational Docking : Use Schrödinger Suite or AutoDock to map binding interactions with targets like cytochrome bc₁ .

Q. What methodologies address challenges in scaling up synthesis for in vivo studies?

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 90 minutes at 150°C) while maintaining >90% yield .

- Purification : Replace column chromatography with recrystallization (e.g., EtOAc/hexane) or preparative HPLC for gram-scale production .

Data Contradiction Analysis

Q. How to interpret conflicting reports on catalytic efficiency in cross-coupling reactions?

- Catalyst Loading : reports 82% yield with 5 mol% Pd(OAc)₂, while achieves 99% with 2 mol%. This suggests ligand-free systems may require lower Pd loading for electron-rich substrates .

- Substrate Scope : Electron-deficient aryl halides (e.g., 4-bromophenyl) show lower reactivity (65% yield) compared to electron-neutral analogs (92–99%) due to slower oxidative addition .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.